Pyrrolo[1,2-a]pyrazine-8-carboxylic acid
Overview
Description
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 162.15 . The IUPAC name for this compound is pyrrolo [1,2-a]pyrazine-8-carboxylic acid .
Synthesis Analysis
The synthesis of Pyrrolo[1,2-a]pyrazine derivatives, including Pyrrolo[1,2-a]pyrazine-8-carboxylic acid, can be achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific method involves the reaction of (3-oxopiperazine-2-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane .Molecular Structure Analysis
The molecular structure of Pyrrolo[1,2-a]pyrazine-8-carboxylic acid includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-5-7(6)10/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid is a solid compound . It has a molecular weight of 162.15 . The storage temperature for this compound is between 28 C .Scientific Research Applications
Antimicrobial Activity
Pyrrolo[1,2-a]pyrazine derivatives have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of conditions characterized by inflammation.
Antiviral Activity
Pyrrolo[1,2-a]pyrazine derivatives have exhibited antiviral activities . This indicates potential applications in the development of antiviral therapies.
Antifungal Activity
These derivatives have shown antifungal properties . This suggests they could be used in the treatment of fungal infections.
Antioxidant Activity
Pyrrolo[1,2-a]pyrazine derivatives have demonstrated antioxidant activities . This indicates potential applications in conditions where oxidative stress plays a role.
Antitumor Activity
These compounds have shown antitumor activities . This suggests they could be used in cancer therapy.
Kinase Inhibitory Activity
Pyrrolo[1,2-a]pyrazine derivatives have shown activity on kinase inhibition . This suggests potential applications in conditions where kinase activity is implicated.
Anxiolytic Activity
Some pyrrolo[1,2-a]pyrazine derivatives have shown anxiolytic activity . This indicates potential applications in the treatment of anxiety disorders.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid is a derivative of the pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound . Compounds with this scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . The interaction with these targets leads to changes in cellular processes, which result in the observed biological effects .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrrolo[1,2-a]pyrazine-8-carboxylic acid . These factors can include the pH of the environment, the presence of other molecules, and the temperature .
properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-8-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-5-7(6)10/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNHJQXAQCRRHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=CC2=C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-a]pyrazine-8-carboxylic acid | |
CAS RN |
158945-78-9 | |
Record name | Pyrrolo[1,2-a]pyrazine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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